molecular formula C15H16N2O5S B15077839 N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

Katalognummer: B15077839
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NDQXCMXAEMJMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. The structure of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide includes a benzenesulfonyl group attached to a 3,5-dimethoxybenzohydrazide moiety, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3,5-dimethoxybenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include large-scale crystallization and filtration techniques to isolate the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other benzenesulfonyl derivatives.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, it may induce apoptosis through the activation of caspases and other apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.

    N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Known for its antibacterial activity.

    4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Exhibits broader spectrum antibacterial activity.

Uniqueness

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is unique due to its specific structure, which combines the benzenesulfonyl group with a 3,5-dimethoxybenzohydrazide moiety. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .

Eigenschaften

Molekularformel

C15H16N2O5S

Molekulargewicht

336.4 g/mol

IUPAC-Name

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C15H16N2O5S/c1-21-12-8-11(9-13(10-12)22-2)15(18)16-17-23(19,20)14-6-4-3-5-7-14/h3-10,17H,1-2H3,(H,16,18)

InChI-Schlüssel

NDQXCMXAEMJMQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.